molecular formula C9H14Cl2N6 B1458728 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 853680-94-1

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride

Cat. No. B1458728
M. Wt: 277.15 g/mol
InChI Key: BGWCQWVNLUSNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680114B2

Procedure details

The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (600 mg, 1.97 mmol) was dissolved in 4 mL of 1,4-dioxane and treated with 10 mL of 4M HCl in 1,4-dioxane at room temperature. The solution was allowed to stir for two hours to afford a light-yellow suspension of product. The solvent was diluted with diethyl ether, stirred for ten minutes, and filtered. The pad of product was washed with diethyl ether and allowed to dry under a stream of nitrogen to give the 4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine bis-hydrochloride salt as a light-yellow solid (539 mg, 99%). 1H NMR (D6O, 400 MHz) δ 8.59 (s, 1H), 8.42 (s, 1H), 4.29 (appt, J=5.6 Hz, 4H), 3.42 (appt, J=5.6 Hz, 4H). LCMS (APCI+) m/z 205 [M+H]+; Rt=0.34 min.
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[N:19]=[CH:18][N:17]=[C:16]3[NH:20][N:21]=[CH:22][C:15]=23)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>O1CCOCC1.C(OCC)C>[ClH:23].[ClH:23].[N:11]1([C:14]2[N:19]=[CH:18][N:17]=[C:16]3[NH:20][N:21]=[CH:22][C:15]=23)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C2C(=NC=N1)NN=C2
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
a light-yellow suspension of product
STIRRING
Type
STIRRING
Details
stirred for ten minutes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The pad of product was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to dry under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.N1(CCNCC1)C1=C2C(=NC=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 539 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.